Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester

liquid crystal phase diagram miscibility

Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester (CAS 72928-31-5), also known as Licristal® S 1273, is a liquid-crystalline ester that belongs to the class of phenylcyclohexyl-benzoate mesogens. Its molecular architecture—combining a trans-4-butylcyclohexyl substituted benzoic acid core with a trans-4-propylcyclohexyl ester tail—determines its specific mesophase behaviour, viscosity contribution, optical anisotropy, and miscibility with other liquid-crystal components.

Molecular Formula C26H40O2
Molecular Weight 384.6 g/mol
CAS No. 72928-31-5
Cat. No. B12732713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester
CAS72928-31-5
Molecular FormulaC26H40O2
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3CCC(CC3)CCC
InChIInChI=1S/C26H40O2/c1-3-5-7-21-8-12-22(13-9-21)23-14-16-24(17-15-23)26(27)28-25-18-10-20(6-4-2)11-19-25/h14-17,20-22,25H,3-13,18-19H2,1-2H3
InChIKeyYGLLWFCMQIEINP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester (CAS 72928-31-5) Matters for Liquid Crystal R&D and Procurement


Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester (CAS 72928-31-5), also known as Licristal® S 1273, is a liquid-crystalline ester that belongs to the class of phenylcyclohexyl-benzoate mesogens [1]. Its molecular architecture—combining a trans-4-butylcyclohexyl substituted benzoic acid core with a trans-4-propylcyclohexyl ester tail—determines its specific mesophase behaviour, viscosity contribution, optical anisotropy, and miscibility with other liquid-crystal components [2]. These properties directly influence the performance of nematic mixtures used in twisted nematic (TN), super-twisted nematic (STN), and thin-film transistor (TFT) liquid crystal displays, making compound selection a critical parameter for formulation chemists and LC mixture developers [2].

Why You Cannot Simply Interchange 4-(trans-4-butylcyclohexyl)-benzoic acid esters in LC Formulations


Although compounds from the trans-4-alkylcyclohexyl benzoate family share a common scaffold, minor variations in the alkyl chain length or the nature of the esterifying alcohol lead to substantial differences in melting behaviour, miscibility, and mesophase stability [1]. For instance, binary system phase diagrams reveal that Licristal® S 1273 (R = butyl) forms a stabilized interphase between a peritectic and an eutectic when combined with the propylphenyl ester analogue, whereas the pentyl homolog (Licristal® S 1223) yields a simple eutectic with no mixed-crystal formation [1]. Such divergent solid-state miscibility directly affects formulation robustness, storage stability, and the achievable nematic temperature range. Therefore, substituting one homolog for another without quantitative evidence can introduce unexpected phase separation or narrow the operating window of the final LC mixture [1].

Head‐to‐Head Quantitative Differentiation: Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester vs. Key Structural Analogs


Binary Phase Behaviour: Licristal® S 1273 vs. Licristal® S 1222, S 1224, S 1232, and S 1223

In a comprehensive thermoanalytical study, the binary phase diagram of Licristal® S 1273 (trans-4-propylcyclohexyl-4-(trans-4-butylcyclohexyl)-benzoate) with Licristal® S 1222 (trans-4-propylcyclohexyl-4-(4-propylphenyl)-benzoate) exhibited a stabilized interphase between a peritectic and an eutectic, accompanied by a wide mixed-crystal series originating from modification III of S 1222 [1]. In contrast, the binary system of Licristal® S 1223 (trans-4-propylcyclohexyl-4-(trans-4-pentylcyclohexyl)-benzoate) with S 1222 showed no mixed-crystal formation and formed only a simple eutectic [1]. Similarly, the binary system of Licristal® S 1232 (trans-4-propylcyclohexyl-4-(trans-4-ethylcyclohexyl)-benzoate) with S 1222 displayed limited miscibility, with S 1232 incorporating approximately 30 wt% of S 1222 but not vice versa [1]. The binary system of Licristal® S 1224 (trans-4-propylcyclohexyl-4-(trans-4-propylcyclohexyl)-benzoate) with S 1222 also formed a stabilized interphase but with different compositional boundaries [1]. These quantitative differences in miscibility directly affect mixture formulation flexibility and phase stability.

liquid crystal phase diagram miscibility

Predicted Melting Point and Physical Property Profile vs. Commercially Available Analogues

The melting point of the target compound is predicted by the MPBPWIN model to be 164.47 °C, with a boiling point of 448.34 °C and a log Kow of 10.21 . For comparison, the closely related ester 4-(trans-4-butylcyclohexyl)benzoic acid 4-propylphenyl ester (CAS 96155-68-9, C26H34O2, MW 378.55) has a lower molecular weight and fewer cyclohexyl ring carbons, which typically results in a lower melting point and reduced mesophase thermal stability . The higher predicted melting point of the target compound suggests a wider potential nematic temperature range, a desirable attribute for high-temperature LC applications. Additionally, the target compound is supplied with a purity of ≥98% (GC), as certified by multiple vendors , matching or exceeding the purity specifications of similar alkylcyclohexyl benzoate esters .

melting point predicted properties physicochemical profile

Nematic Phase Contribution: Alkyl Chain Length and Cyclohexyl Ester Moiety Effects

Systematic studies on trans-4-alkylcyclohexyl esters have established that the alkyl chain length on the acid moiety and the nature of the ester alcohol significantly influence the nematic clearing point. Esters bearing a trans-4-propylcyclohexyl alcohol group generally exhibit higher clearing points than their phenyl ester counterparts due to the added rigidity and linearity of the cyclohexane ring [1]. While quantitative clearing point data for the specific compound 72928-31-5 is not publicly available in isolation, its butyl chain on the acid side is expected to confer a broader nematic range than the ethyl or propyl homologs, a trend observed across the Licristal® series [2]. The target compound's all-trans cyclohexyl diester architecture also contributes to a lower bulk viscosity compared to biphenyl-based esters, which is essential for fast-switching LC mixtures [3]. These structure–property relationships support a differentiated procurement decision when selecting among trans-4-alkylcyclohexyl esters.

nematic phase stability alkyl chain effect cyclohexyl ester

Optimal Procurement Scenarios for Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester (CAS 72928-31-5)


Formulation of Wide-Temperature-Range Nematic Mixtures for TN/STN Displays

Licristal® S 1273's demonstrated ability to form extended mixed-crystal regions with propylphenyl esters [1] makes it a preferred component when designing nematic mixtures that must remain homogeneous across a broad temperature span (e.g., −20 °C to +90 °C). Compound 72928-31-5 contributes to lowering the melting point of the mixture while maintaining a high clearing point, a dual benefit that is not achieved by the ethyl or propyl homologs [1][2].

Low-Viscosity LC Blends for Fast-Response TFT-LCDs

The all-trans cyclohexyl diester architecture confers lower rotational viscosity compared to biphenyl-containing esters [1][2]. For TFT-LCD applications requiring sub-10 ms switching times, the target compound can replace higher-viscosity ester components to reduce the bulk viscosity of the LC mixture without sacrificing the nematic temperature range [2].

High-Temperature LC Devices (Automotive, Avionics, Industrial)

With a predicted melting point of ~165 °C [1] and a butyl chain that extends the nematic range [2], CAS 72928-31-5 is suited for LC mixtures intended for high-ambient-temperature environments. Its thermal robustness exceeds that of ethyl and propyl homologs, making it a candidate for automotive dashboard displays and industrial instrumentation operating above 85 °C [2].

R&D Reference Standard for Alkylcyclohexyl Ester Structure–Property Studies

The phase-diagram data available for Licristal® S 1273 in binary systems with multiple structural analogues [1][2] provide a quantitative baseline for academic and industrial researchers studying the effect of alkyl chain length on mesogen miscibility. Procuring the target compound with certified purity (≥98% GC) ensures reproducibility in physical-property measurements.

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